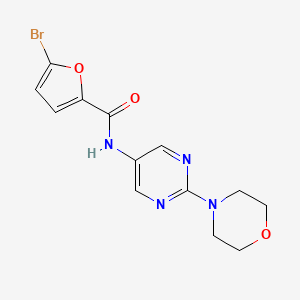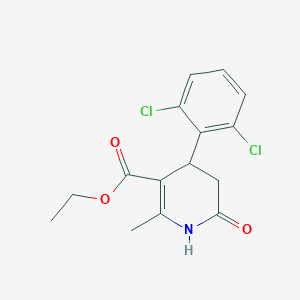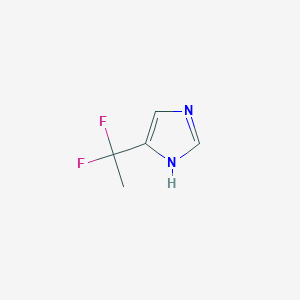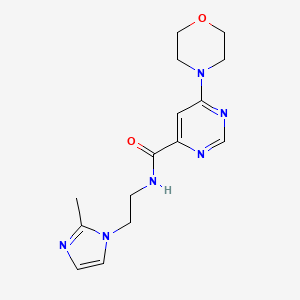
(2Z)-2-cyano-3-(3,4-dichlorophenyl)acrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2Z)-2-cyano-3-(3,4-dichlorophenyl)acrylic acid” is a chemical compound with the empirical formula C10H5Cl2NO2 and a molecular weight of 242.06 . It is provided in solid form .
Molecular Structure Analysis
The SMILES string of this compound isN#C/C(C(O)=O)=C/C1=CC=C(C(Cl)=C1)Cl . This indicates that the molecule contains a cyano group (-C≡N), an acrylic acid group (-CH=CHCOOH), and a 3,4-dichlorophenyl group (a phenyl ring with chlorine atoms at the 3rd and 4th positions).
Applications De Recherche Scientifique
Optoelectronic Properties and Dye-Sensitized Solar Cells (DSSCs)
(2Z)-2-cyano-3-(3,4-dichlorophenyl)acrylic acid and its derivatives have been studied extensively for their optoelectronic properties, making them valuable for applications in dye-sensitized solar cells (DSSCs) and as nonlinear optical materials. Research on similar molecules has shown their potential due to favorable structural, optoelectronic, and thermodynamic properties, such as high dipole moments, polarizability, and hyperpolarizability, along with suitable HOMO and LUMO energy levels which are critical for efficient light harvesting in DSSCs. For instance, studies have demonstrated the efficiency of novel organic sensitizers, based on similar cyanoacrylic acid structures, in achieving unprecedented incident photon to current conversion efficiency (IPCE) and overall conversion efficiency in DSSCs through the engineering of donor, electron-conducting, and anchoring groups at the molecular level (Fonkem et al., 2019); (Sanghoon Kim et al., 2006).
Molecular Engineering for Enhanced Photovoltaic Performance
Further advancements in molecular engineering of organic sensitizers, including variations of (2Z)-2-cyano-3-(3,4-dichlorophenyl)acrylic acid, have led to the synthesis of compounds that exhibit high efficiency in DSSCs. The incorporation of different π-conjugated bridges and electron-donating groups into the molecular structure of these sensitizers has shown to significantly impact their photovoltaic performances. By manipulating the structure of these organic dyes, researchers have achieved enhanced spectral response and photovoltaic performance, indicating the critical role of the cyanoacrylic acid moiety in facilitating efficient electron injection and charge transfer processes in DSSCs (Qing Wang et al., 2005); (Akhil Gupta et al., 2014).
Structural Analysis and Crystallography
The structural analysis and crystallography of compounds similar to (2Z)-2-cyano-3-(3,4-dichlorophenyl)acrylic acid have contributed to a deeper understanding of their molecular configurations and potential interactions in solid-state forms. Studies exploring the crystallographic asymmetric units of related compounds have shed light on the diverse hydrogen-bond motifs and π-π interactions, which are essential for designing materials with desired properties for applications in optoelectronics and photovoltaics (Rajnikant et al., 2012).
Propriétés
IUPAC Name |
(Z)-2-cyano-3-(3,4-dichlorophenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2NO2/c11-8-2-1-6(4-9(8)12)3-7(5-13)10(14)15/h1-4H,(H,14,15)/b7-3- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIHQQDWZQKQXQE-CLTKARDFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=C(C#N)C(=O)O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C(/C#N)\C(=O)O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-((2-Bromophenyl)sulfonyl)-2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine](/img/structure/B2659030.png)

![(3-Cyclohexyl-1-bicyclo[1.1.1]pentanyl)methanamine](/img/structure/B2659034.png)
![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2,2-dimethylpropanamide](/img/structure/B2659035.png)

![3-[2-chloro-4-(4-chlorophenoxy)phenyl]-1-[(4-chlorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B2659037.png)

![4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethylphenyl)pyrrolidin-2-one](/img/structure/B2659039.png)
![4-Hydroxy-3-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,2-dihydroquinolin-2-one](/img/structure/B2659041.png)

![(Z)-4-benzyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2659046.png)
![2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2659050.png)
![N-(2,5-dimethoxyphenyl)-2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2659051.png)
![5-[(4-Fluorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2659052.png)